molecular formula C13H18O B155562 Heptanophenone CAS No. 1671-75-6

Heptanophenone

Cat. No. B155562
CAS RN: 1671-75-6
M. Wt: 190.28 g/mol
InChI Key: UXMQORVHJMUQFD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of heptanophenone-related compounds has been explored in various contexts. For instance, the synthesis of donor-acceptor conjugated polymers incorporating a heptacyclic structure has been achieved through Stille polymerization, which involves a multifused indacenodithieno[3,2-b]thiophene arene (IDTT) unit. This unit forms a rigid and coplanar structure that enhances charge mobilities and light-harvesting abilities . Additionally, thiophene-fused heptalenes have been synthesized from azulenothiophenes via a cycloaddition reaction with dimethyl acetylenedicarboxylate, revealing their electronic properties through spectroscopic measurements .

Molecular Structure Analysis

The molecular structure of heptanophenone derivatives has been characterized using various techniques. X-ray crystallography has been employed to determine the structure of cyclodextrin complexes with heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin, revealing a truncated elliptical cone shape and a distorted heptagonal structure . Similarly, the structure of unsymmetrical wave-shaped heptathienoacenes has been elucidated, showing that the isomeric location of sulfur atoms significantly influences π-electronic conjugation and spectroscopic behaviors .

Chemical Reactions Analysis

Heptanophenone-related compounds participate in various chemical reactions. For example, the isomerization of heptane on bifunctional Pd/H-Beta zeolites involves both classic monomolecular reaction steps and a bimolecular mechanism where acid-catalyzed dimerization of heptene intermediates is followed by cracking into branched C7 fragments . The synthesis of unsymmetrical heptathienoacenes involves crucial steps such as cross-coupling and intramolecular cyclization reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of heptanophenone derivatives have been extensively studied. Diarylheptanoids derived from wood bark exhibit significant antioxidant properties, with activities surpassing those of curcumin. These properties have been rationalized using molecular modeling and thermodynamic descriptors . In the realm of cholesterol biosynthesis, novel heptanoates and heptenoates have been synthesized as potent HMG-CoA reductase inhibitors, with their activities confirmed in HepG2 cells . Furthermore, the photophysical properties of planar heptathienoacenes based on unsymmetric dithieno[3,2-b:3',4'-d]thiophene have been characterized, providing insights into their UV-vis absorption behavior and fluorescence .

Scientific Research Applications

  • Diesel Engine Emissions : A study by Xiao, Ladommatos, and Zhao (2000) tested the effects of fuel aromatic and oxygenate compounds on exhaust emissions, using heptane and its blends, including heptanol, to discern the impact on smoke, oxides of nitrogen (NOx), and unburned hydrocarbon (UHC) emissions. The results indicated a rise in exhaust emissions with both toluene and methylnaphthalene, while oxygenated fuel blends showed reductions in NOx and smoke emissions, except for heptanol which showed no reduction in smoke emission (Xiao, Ladommatos, & Zhao, 2000).

  • Food Chemistry : In the context of food chemistry, Yang, Li, Wu, and Yang (2018) demonstrated the use of heptanol in a novel liquid-phase microextraction based on ferrofluid for extracting and determining phenolic compounds in milks and fruit juices. The study highlights the importance of chain length of alkyl alcohol in improving extraction efficiency and maintaining the integrity of ferrofluids during extraction (Yang, Li, Wu, & Yang, 2018).

  • Antioxidant Properties : Ponomarenko et al. (2014) explored the antioxidant activity of diarylheptanoids isolated from the bark of alder family trees. The study focused on understanding the redox reactivity of these natural polyphenols, which displayed higher antioxidant activity than curcumin, a well-known antioxidant. This research has implications for the use of diarylheptanoids in various applications due to their promising potential in antioxidative actions (Ponomarenko et al., 2014).

  • Optical Imaging and Drug Delivery : Gorka, Nani, and Schnermann (2018) discussed the reactivity of heptamethine cyanines, focusing on their use in imaging and drug delivery. The study emphasizes the novel chemistries manipulating the cyanine chromophore, which can address challenges in imaging and drug delivery applications (Gorka, Nani, & Schnermann, 2018).

  • Environmental Toxicology : In the field of environmental toxicology, Fenoglio, Grosso, Boncompagni, Gandini, Milanesi, and Barni (2009) investigated the toxic effects of heptachlor, a chlorinated insecticide, on the epidermis of Rana kl. esculenta. The study provides insights into the ecological relevance and effects of environmental toxicants on amphibian integument (Fenoglio et al., 2009).

properties

IUPAC Name

1-phenylheptan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O/c1-2-3-4-8-11-13(14)12-9-6-5-7-10-12/h5-7,9-10H,2-4,8,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXMQORVHJMUQFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9048194
Record name Heptanophenone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Heptanophenone

CAS RN

1671-75-6
Record name Heptanophenone
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Record name Heptanophenone
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Record name 1-Heptanone, 1-phenyl-
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Record name Heptanophenone
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Record name 1-phenylheptan-1-one
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Record name HEPTANOPHENONE
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Synthesis routes and methods I

Procedure details

Under the same reaction procedure and conditions as in Example 1 (benzaldehyde 0.5 mmol, 2-amino-3-picoline 0.1 mmol, aniline 0.3 mmol, bezoic acid 0.03 mmol, 1-hexene 2.5 mmol, toluene 0.87 mmol), the mixture in a 500 ml pressure reactor was stirred at normal temperature for 2-3 minutes and then various transition metal catalysts as shown in the following table 6 were added to each reactor. While the reactor was stopped with a stopper, the reactants were heated at 130° C. for 1 hour with stirring. After completion of the reaction, gas chromatography was conducted to determine the yields of heptanophenone, products according to various transition metal catalysts. The results are shown in Table 6, below.
Quantity
0.5 mmol
Type
reactant
Reaction Step One
Quantity
0.1 mmol
Type
reactant
Reaction Step One
Quantity
0.3 mmol
Type
reactant
Reaction Step One
Quantity
0.03 mmol
Type
reactant
Reaction Step One
Quantity
2.5 mmol
Type
reactant
Reaction Step One
Quantity
0.87 mmol
Type
reactant
Reaction Step One
[Compound]
Name
transition metal
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

Under the same reaction procedure and conditions as in Example 1 (benzaldehyde 0.5 mmol, 2-amino-3-picoline 0.1mmol, aniline 0.3 mmol, bezoic acid 0.03 mmol, 1-hexene 2.5 mmol, toluene 0.87 mmol), the mixture in a 500 ml pressure reactor was stirred at normal temperature for 2-3 minutes and then combined with Rh(PPh3)3Cl 1 0.01 mmol. While the reactor was stopped with a stopper, the reactants were stirred at various temperatures (70-130° C.) as shown in the following table 10 for 1 hour. After completion of the reaction, gas chromatography was conducted to determine the yields of heptanophenone, products according to various temperatures and the results are given in Table 10, below.
Quantity
0.5 mmol
Type
reactant
Reaction Step One
Quantity
0.1 mmol
Type
reactant
Reaction Step One
Quantity
0.3 mmol
Type
reactant
Reaction Step One
Quantity
0.03 mmol
Type
reactant
Reaction Step One
Quantity
2.5 mmol
Type
reactant
Reaction Step One
Quantity
0.87 mmol
Type
reactant
Reaction Step One
[Compound]
Name
Rh(PPh3)3Cl
Quantity
0.01 mmol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

Under the same reaction procedure and conditions as in Example 1 (benzaldehyde 0.5 mmol, 2-amino-3-picoline 0.1 mmol, aniline 0.3 mmol, 1-hexene 2.5 mmol, toluene 0.87 mmol), various kinds of acids 0.03 mmol as shown in the following table 4, were added to each 500 ml pressure reactor. The mixture was stirred at normal temperature for 2-3 minutes and then combined with Rh(PPh3)3Cl 0.01 mmol. While the reactor was stopped with a stopper, the reactants were heated at 130° C. for 1 hour with stirring. After completion of the reaction, gas chromatography was conducted to determine the yields of heptanophenone, products from various acids and the results are given in Table 4, below.
Quantity
0.5 mmol
Type
reactant
Reaction Step One
Quantity
0.1 mmol
Type
reactant
Reaction Step One
Quantity
0.3 mmol
Type
reactant
Reaction Step One
Quantity
2.5 mmol
Type
reactant
Reaction Step One
Quantity
0.87 mmol
Type
reactant
Reaction Step One
[Compound]
Name
Rh(PPh3)3Cl
Quantity
0.01 mmol
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

Under the same reaction procedure and conditions as in Example 1 (benzaldehyde 0.5 mmol, 2-amino-3-picoline 0.1 mmol, aniline 0.3 mmol, bezoic acid 0.03 mmol), 1-hexene and toluene at various amounts as shown in the following table 8, were added to each 500 ml pressure reactor. The mixture was stirred at normal temperature for 2-3 minutes and then combined with Rh(PPh3)3Cl 0.01 mmol. While the reactor was stopped with a stopper, the reactants were heated at 130 ° C. for 1 hour with stirring. After completion of the reaction, gas chromatography was conducted to determine the yields of heptanophenone, products according to 1-hexene and toluene of various amounts. The results are given in Table 8, below.
Quantity
0.5 mmol
Type
reactant
Reaction Step One
Quantity
0.1 mmol
Type
reactant
Reaction Step One
Quantity
0.3 mmol
Type
reactant
Reaction Step One
Quantity
0.03 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
Rh(PPh3)3Cl
Quantity
0.01 mmol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Heptanophenone
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Heptanophenone
Reactant of Route 3
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Heptanophenone
Reactant of Route 4
Reactant of Route 4
Heptanophenone
Reactant of Route 5
Reactant of Route 5
Heptanophenone
Reactant of Route 6
Reactant of Route 6
Heptanophenone

Citations

For This Compound
564
Citations
T Wang, Y Qin, H He, J Lv, Y Fan - Journal of Chromatography A, 2011 - Elsevier
… , hexanophenone and heptanophenone in the model sample… , hexanophenone and heptanophenone, respectively. Linear … , hexanophenone and heptanophenone, respectively. …
Number of citations: 9 www.sciencedirect.com
X Yanez, C Claver, S Castillon, E Fernandez - Tetrahedron letters, 2003 - Elsevier
… selectivity on heptanophenone were … heptanophenone (Table 1, entry 4). On the other hand, the addition of MK10 provides values of conversion and percentage of heptanophenone …
Number of citations: 18 www.sciencedirect.com
B Gawdzik, J Osypiuk - Journal of chromatography A, 2000 - Elsevier
… Thus, the retention indices were calculated using the linear relationship for alkyl aryl ketones from butyrophenone to heptanophenone. Fortunately, on all the studied columns, retention …
Number of citations: 34 www.sciencedirect.com
Y Imamura, R Narumi, H Shimada - Journal of enzyme inhibition …, 2007 - Taylor & Francis
The inhibitory effects of alkyl phenyl ketones on carbonyl reductase activity were examined in pig heart. In this study, carbonyl reductase activity was estimated as the ability to reduce 4-…
Number of citations: 9 www.tandfonline.com
N Menashe, D Reshef, Y Shvo - The Journal of Organic Chemistry, 1991 - ACS Publications
… as the starting material and another as heptanophenone. After removal of excess formic acid … to heptanophenone and to fragments of the two isomeric enol formates of heptanophenone, …
Number of citations: 48 pubs.acs.org
B Gawdzik - Journal of Chromatography A, 1991 - Elsevier
… tones butyrophenone to heptanophenone were calculated as described previously [16,17]. … for the alkyl aryl ketones from butyrophenone to heptanophenone. In Tables II-IV the values …
Number of citations: 18 www.sciencedirect.com
W Shi, CP Palmer - Journal of separation science, 2002 - Wiley Online Library
… quinine, heptanophenone, … heptanophenone was not detectable due to excessive tailing, and the peak height of progesterone was affected seriously by the tail of the heptanophenone …
EİS ÖKSÜZ - Journal of Faculty of Pharmacy of Istanbul University, 2000 - dergipark.org.tr
… n-heptanophenone and 4'-formil-n-heptanophenone). This is the first report on the chemical constituents of Centaur-ea arnanicola. The structures of the compounds were determined by …
Number of citations: 7 dergipark.org.tr
DN Bolmatenkov, AA Notfullin, MI Yagofarov… - Journal of Molecular …, 2023 - Elsevier
In this work, the literature data, experimental measurements and structure–property relationships were combined to obtain reliable vaporization characteristics of the homologous series …
Number of citations: 1 www.sciencedirect.com
TA Diószegi, DE Raynie - Journal of Chromatography A, 2012 - Elsevier
The kinetic performance of monolithic and fused-core capillary C 18 columns was compared in isocratic-elution liquid chromatography. Heptanophenone was chosen as a test …
Number of citations: 16 www.sciencedirect.com

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